
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a cycloheptatriene ring substituted with an oxo group and an isopropyl group, along with an octanoate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate typically involves the following steps:
Formation of the Cycloheptatriene Ring: The cycloheptatriene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Oxo and Isopropyl Groups: The oxo group is introduced through oxidation reactions, while the isopropyl group can be added via alkylation reactions.
Esterification: The final step involves the esterification of the cycloheptatriene derivative with octanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The isopropyl and octanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl acetate: Similar structure but with an acetate ester group instead of octanoate.
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl butanoate: Similar structure with a butanoate ester group.
Uniqueness
7-Oxo-3-(propan-2-yl)cyclohepta-1,3,5-trien-1-yl octanoate is unique due to its specific ester functional group, which can influence its chemical properties and potential applications. The length of the octanoate chain may affect its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
83671-10-7 |
|---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) octanoate |
InChI |
InChI=1S/C18H26O3/c1-4-5-6-7-8-12-18(20)21-17-13-15(14(2)3)10-9-11-16(17)19/h9-11,13-14H,4-8,12H2,1-3H3 |
InChI Key |
CSDJYAZFIBXALM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=CC=CC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
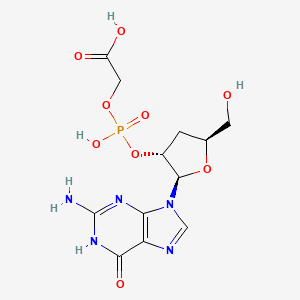
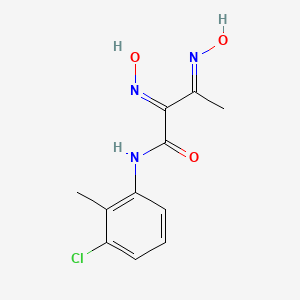
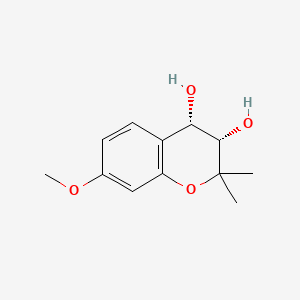
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
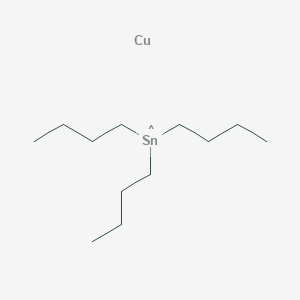
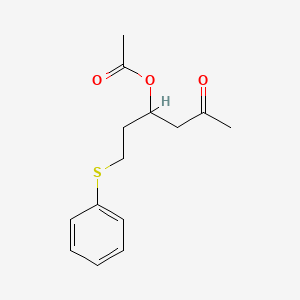
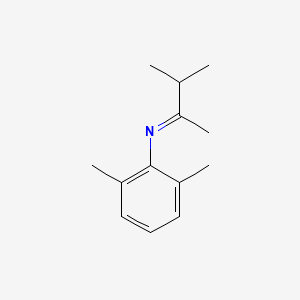
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
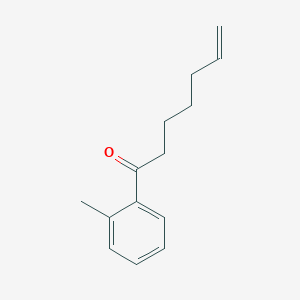
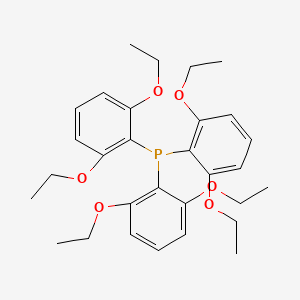
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
